molecular formula C10H17NO3 B2970672 tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate CAS No. 390381-86-9

tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate

Cat. No.: B2970672
CAS No.: 390381-86-9
M. Wt: 199.25
InChI Key: ZWVPOKOBBHGPDQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylidene group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe methylidene group is then added through a series of reactions involving reagents such as aldehydes or ketones .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methylidene group can yield a methyl-substituted pyrrolidine .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, influencing their activity. The methylidene group can participate in covalent bonding with nucleophiles, altering the structure and function of biological molecules .

Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes involved in metabolic pathways and proteins that regulate cellular processes. By modulating the activity of these targets, this compound can affect various physiological functions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate is unique due to the presence of the methylidene group, which imparts distinct reactivity and chemical properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVPOKOBBHGPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=C)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390381-86-9
Record name tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate
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